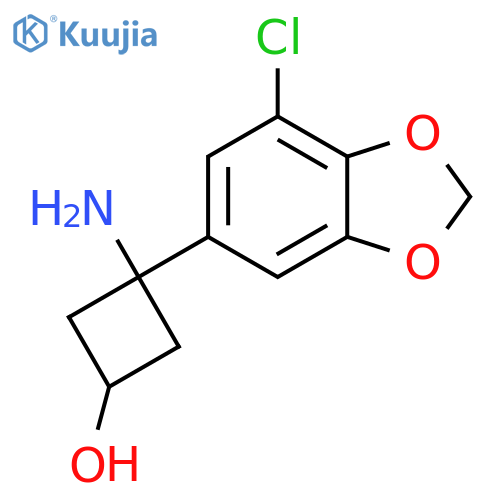Cas no 2228220-63-9 (3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol)

2228220-63-9 structure
商品名:3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol
3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol
- EN300-1989031
- 2228220-63-9
-
- インチ: 1S/C11H12ClNO3/c12-8-1-6(11(13)3-7(14)4-11)2-9-10(8)16-5-15-9/h1-2,7,14H,3-5,13H2
- InChIKey: QBKRHOPSOSMLEQ-UHFFFAOYSA-N
- ほほえんだ: ClC1=C2C(=CC(=C1)C1(CC(C1)O)N)OCO2
計算された属性
- せいみつぶんしりょう: 241.0505709g/mol
- どういたいしつりょう: 241.0505709g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 282
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.7Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1989031-1.0g |
3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol |
2228220-63-9 | 1g |
$1299.0 | 2023-06-01 | ||
| Enamine | EN300-1989031-10g |
3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol |
2228220-63-9 | 10g |
$5590.0 | 2023-09-16 | ||
| Enamine | EN300-1989031-0.5g |
3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol |
2228220-63-9 | 0.5g |
$1247.0 | 2023-09-16 | ||
| Enamine | EN300-1989031-0.05g |
3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol |
2228220-63-9 | 0.05g |
$1091.0 | 2023-09-16 | ||
| Enamine | EN300-1989031-0.25g |
3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol |
2228220-63-9 | 0.25g |
$1196.0 | 2023-09-16 | ||
| Enamine | EN300-1989031-2.5g |
3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol |
2228220-63-9 | 2.5g |
$2548.0 | 2023-09-16 | ||
| Enamine | EN300-1989031-10.0g |
3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol |
2228220-63-9 | 10g |
$5590.0 | 2023-06-01 | ||
| Enamine | EN300-1989031-0.1g |
3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol |
2228220-63-9 | 0.1g |
$1144.0 | 2023-09-16 | ||
| Enamine | EN300-1989031-1g |
3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol |
2228220-63-9 | 1g |
$1299.0 | 2023-09-16 | ||
| Enamine | EN300-1989031-5.0g |
3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol |
2228220-63-9 | 5g |
$3770.0 | 2023-06-01 |
3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol 関連文献
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
2228220-63-9 (3-amino-3-(7-chloro-1,3-dioxaindan-5-yl)cyclobutan-1-ol) 関連製品
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
